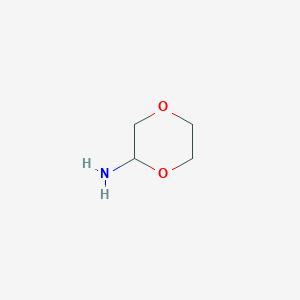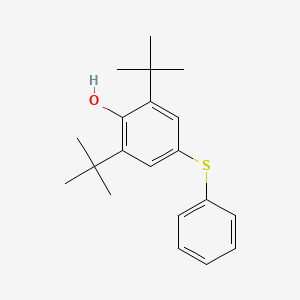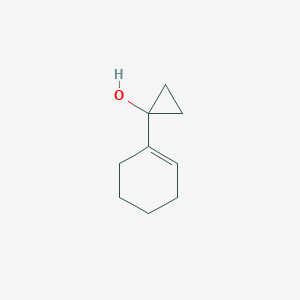
Cyclopropanol, 1-(1-cyclohexen-1-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropanol, 1-(1-cyclohexen-1-yl)- is an organic compound that features a cyclopropanol ring attached to a cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopropanol, 1-(1-cyclohexen-1-yl)- can be synthesized through several methods. One common approach involves the reaction of cyclohexene with a carbene precursor, such as diazomethane, in the presence of a catalyst. This reaction typically occurs under mild conditions and results in the formation of the cyclopropanol ring attached to the cyclohexene ring .
Industrial Production Methods
Industrial production of Cyclopropanol, 1-(1-cyclohexen-1-yl)- often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and purification to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
Cyclopropanol, 1-(1-cyclohexen-1-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexenone derivatives, while reduction can produce cyclohexanol derivatives .
Scientific Research Applications
Cyclopropanol, 1-(1-cyclohexen-1-yl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.
Mechanism of Action
The mechanism of action of Cyclopropanol, 1-(1-cyclohexen-1-yl)- involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing its reactivity and interactions with other molecules. The cyclopropanol ring’s strain and the cyclohexene ring’s conjugation play significant roles in its reactivity .
Comparison with Similar Compounds
Similar Compounds
Cyclopropane: A simple cycloalkane with a three-membered ring.
Cyclohexene: A six-membered ring with one double bond.
Cyclopropanone: A three-membered ring ketone.
Uniqueness
Cyclopropanol, 1-(1-cyclohexen-1-yl)- is unique due to its combination of a strained cyclopropanol ring and a conjugated cyclohexene ring. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
CAS No. |
37609-30-6 |
|---|---|
Molecular Formula |
C9H14O |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
1-(cyclohexen-1-yl)cyclopropan-1-ol |
InChI |
InChI=1S/C9H14O/c10-9(6-7-9)8-4-2-1-3-5-8/h4,10H,1-3,5-7H2 |
InChI Key |
BHZQRZKURLIWHW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)C2(CC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


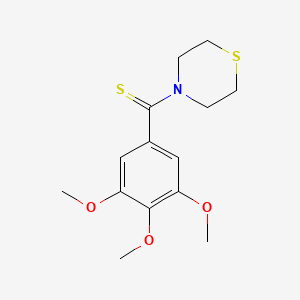
![4-[3-(Anthracen-9-YL)propyl]-N,N-dimethylaniline](/img/structure/B14680042.png)
![2,2-Dicyclopropylspiro[cyclopropane-1,9'-fluorene]](/img/structure/B14680055.png)
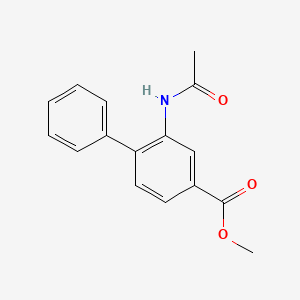
![Methyl 3-[(E)-phenyldiazenyl]but-2-enoate](/img/structure/B14680069.png)
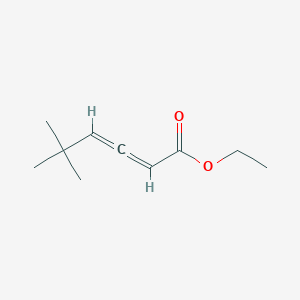
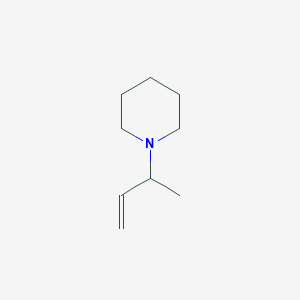
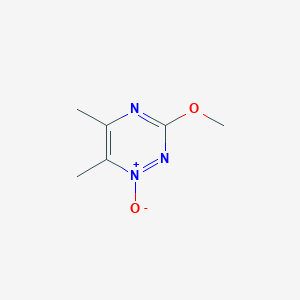
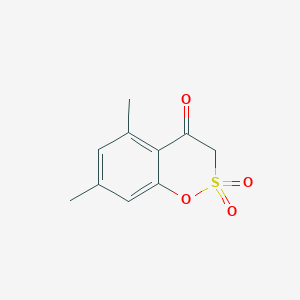
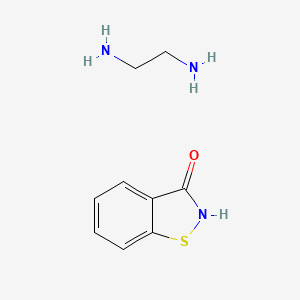
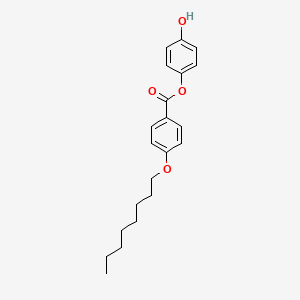
![Ethanol, 2,2'-[(3-methylphenyl)imino]bis-, dibenzoate (ester)](/img/structure/B14680123.png)
